![molecular formula C17H14N2O3S B2752910 N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide CAS No. 853407-10-0](/img/structure/B2752910.png)
N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide
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Description
N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide, commonly known as CS1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the family of sulfonyl-containing compounds, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Applications
Vinyl Sulfones in Organic Synthesis
Vinyl sulfones, including structures similar to "N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide," are integral in synthetic organic chemistry, serving as active dienophiles, Michael acceptors, and agents in 1,4-addition and electrocyclization reactions. Their synthesis protocols are crucial for producing low molecular weight compounds with a broad spectrum of biological activities, especially as enzyme inhibitors (Kharkov University Bulletin Chemical Series, 2020).
Electrosynthesis of Isothiazoles
The electrosynthesis process using vinyl sulfones with a cyano group, such as the related compounds, facilitates the creation of sulfur-containing compounds. This method highlights the utility of phenylsulfonyl groups in synthesizing dimeric isothiazoles, demonstrating the importance of these functional groups in creating sulfur-rich organic molecules (Electrochimica Acta, 1999).
Catalyzed Conjugate Addition
Palladium-catalyzed conjugate addition using benzenesulfinic acid derived from compounds like 1,2-bis(phenylsulfonyl)ethane showcases the synthetic flexibility of these substances in creating (E)-vinyl sulfones. This method provides a selective approach for synthesizing vinyl sulfones, illustrating the adaptability of phenylsulfonyl-containing compounds in organic synthesis (The Journal of organic chemistry, 2011).
Biological and Medicinal Applications
Inhibitors of Enzymatic Processes
Compounds structurally similar to "N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide" have been shown to inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B cells. This inhibition capacity signifies the potential of vinyl sulfone derivatives in medicinal chemistry, particularly in designing drugs targeting specific enzymatic pathways (Acta crystallographica. Section C, Crystal structure communications, 2000).
properties
IUPAC Name |
N-[4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-13(20)19-15-9-7-14(8-10-15)11-17(12-18)23(21,22)16-5-3-2-4-6-16/h2-11H,1H3,(H,19,20)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXMPKKZTIHEEH-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide | |
CAS RN |
853407-10-0 |
Source
|
Record name | N-(4-(2-CYANO-2-(PHENYLSULFONYL)ETHENYL)PHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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